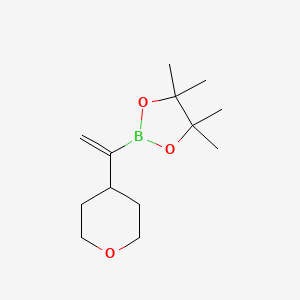

4,4,5,5-tetramethyl-2-(1-(tetrahydro-2H-pyran-4-yl)vinyl)-1,3,2-dioxaborolane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,5,5-tetramethyl-2-(1-(tetrahydro-2H-pyran-4-yl)vinyl)-1,3,2-dioxaborolane, also known as THP-vinylboronate, is a boron-containing compound that has gained significant attention in scientific research. This compound has been synthesized using various methods and has shown potential in several applications, including medicinal chemistry, materials science, and catalysis.

Scientific Research Applications

Adsorption and Surface Activation

- The adsorption of poly(vinyl alcohol) onto hydrophobic surfaces, including its application in making surfaces hydrophilic and chemically active, has been studied using this compound (Kozlov et al., 2003).

Electroluminescence and Electrochemistry

- A study on the synthesis, electrochemistry, and electroluminescence of poly(p-phenylenevinylene) derivatives, which includes this compound, highlights its use in developing novel red-emitting polymers (Joonyeong Kim and Hoosung Lee, 2002).

Catalytic Borylation

- Research on rhodium- and ruthenium-catalyzed dehydrogenative borylation of vinylarenes with pinacolborane, utilizing this compound, has been conducted for the stereoselective synthesis of vinylboronates (Murata et al., 2002).

Detection in Living Cells

- The compound has been used in the synthesis of a new 4-substituted pyrene derivative for the detection of H2O2 in living cells, showcasing its application in bio-imaging and cellular studies (Nie et al., 2020).

Elastomer Synthesis

- Studies have been conducted on the synthesis of silicone elastomers containing trifluoropropyl groups using this compound, indicating its role in enhancing the properties of elastomer transducers (Dascalu et al., 2015).

Polymer Electrolyte Hybrid Membranes

- The compound has been investigated in the context of radiation grafting of p-styryltrimethoxysilane into films, contributing to the development of polymer electrolyte hybrid membranes with high proton conductivity and thermal stability (Chen et al., 2007).

properties

IUPAC Name |

4,4,5,5-tetramethyl-2-[1-(oxan-4-yl)ethenyl]-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23BO3/c1-10(11-6-8-15-9-7-11)14-16-12(2,3)13(4,5)17-14/h11H,1,6-9H2,2-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLAJGUYZHNFJKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C(=C)C2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2653181.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2653187.png)

![N-(5-chloro-2-methylphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(1,2-oxazole-4-sulfonyl)piperidin-4-yl]piperazine](/img/structure/B2653190.png)

![2-Bromo-6,7-dihydro-5H-[1,3]thiazolo[4,5-c]pyridin-4-one](/img/structure/B2653191.png)

![2-(4-Fluorophenyl)-1-(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2653196.png)